

A Technical Guide to HO-Peg24-CH2cooh for Drug Development Professionals

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Compound of Interest		
Compound Name:	HO-Peg24-CH2cooh	
Cat. No.:	B12420989	Get Quote

For researchers and scientists at the forefront of novel therapeutic development, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the selection of appropriate chemical linkers is a critical determinant of success. This guide provides an in-depth overview of the commercially available bifunctional linker, **HO-Peg24-CH2cooh**, and its variants. It is designed to be a technical resource for professionals in drug development, offering a survey of commercial suppliers, key technical data, and a generalized experimental workflow for its application.

Introduction to HO-Peg24-CH2cooh

HO-Peg24-CH2cooh is a heterobifunctional linker featuring a hydroxyl (-OH) group and a carboxylic acid (-COOH) group at opposing ends of a 24-unit polyethylene glycol (PEG) chain. This structure provides a versatile scaffold for covalently linking two different molecules. The long, hydrophilic PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, a crucial aspect in drug design.

A common variant, HO-PEG24-CH2CH2COOH, features an additional ethylene group, which can influence the linker's spatial conformation and reactivity. The choice between these linkers depends on the specific steric and electronic requirements of the molecules to be conjugated.

The primary application of these linkers is in the synthesis of PROTACs. PROTACs are novel therapeutic agents that co-opt the cell's natural protein degradation machinery to eliminate disease-causing proteins. The **HO-Peg24-CH2cooh** linker serves to connect a ligand that



binds to the target protein with a ligand that recruits an E3 ubiquitin ligase, thereby facilitating the ubiquitination and subsequent degradation of the target protein.

Commercial Suppliers and Technical Specifications

The following tables summarize the technical data for **HO-Peg24-CH2cooh** and HO-PEG24-CH2COOH available from various commercial suppliers. This information is crucial for selecting the appropriate reagent based on purity, molecular weight, and storage requirements.

Table 1: Commercial Suppliers of HO-Peg24-CH2cooh

Supplier	Product Name	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
MedChemEx press	HO-PEG24- CH2COOH	C50H100O27	1133.31	Not Specified	Please store the product under the recommende d conditions in the Certificate of Analysis.[1]
CP Lab Safety	High Purity PEG Reagent, HO- PEG24- CH2COOH	C50H100O27	1133.25	≥ 95%	-18°C for long term storage. [2]
PurePEG	Hydroxy- PEG-Acetic acid HO- PEG24- CH2COOH	Not Specified	Not Specified	Not Specified	Not Specified

Table 2: Commercial Suppliers of HO-PEG24-CH2CH2COOH



Supplier	Product Name	Molecular Formula	Molecular Weight (g/mol)	Purity	Storage Conditions
MedChemEx press	HO-PEG24- CH2CH2CO OH	Not Specified	Not Specified	Not Specified	Room temperature in continental US; may vary elsewhere. Please store the product under the recommende d conditions in the Certificate of Analysis.[3]
CP Lab Safety	High Purity PEG Reagent, HO- PEG24- CH2CH2CO OH	C51H102O27	1147.34	≥ 95%	-18°C for long term storage. [4]
PurePEG	HO-PEG24- CH2CH2CO OH	Not Specified	Not Specified	Not Specified	Not Specified

Experimental Workflow and Methodologies

While specific, detailed experimental protocols are proprietary to individual research groups and companies, a general workflow for the utilization of **HO-Peg24-CH2cooh** in the synthesis of a PROTAC can be outlined. This typically involves standard bioconjugation techniques.

General Procurement and Quality Control Workflow



The following diagram illustrates a typical workflow from sourcing the linker to its experimental use, emphasizing quality control.





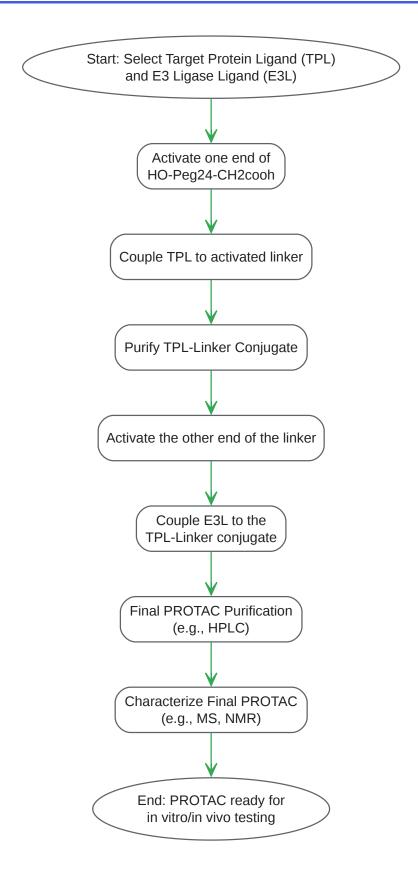
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Caption: Procurement and Quality Control Workflow for Chemical Linkers.

General PROTAC Synthesis Workflow

The following diagram outlines the key steps in synthesizing a PROTAC using a heterobifunctional PEG linker. This process typically involves the sequential coupling of the target protein ligand and the E3 ligase ligand to the linker.





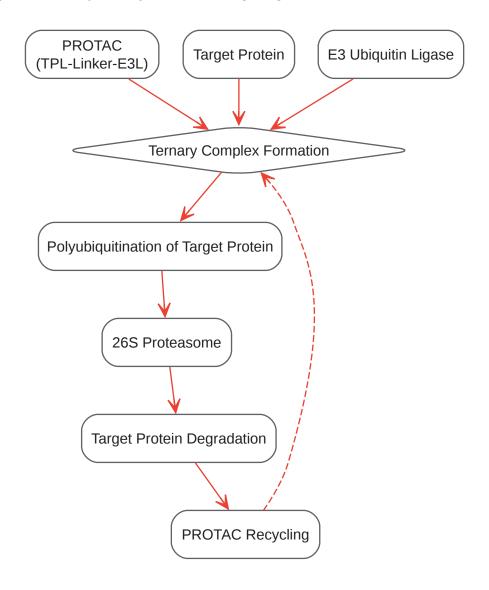
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Caption: General workflow for the synthesis of a PROTAC using a PEG linker.



Signaling Pathway Context

The synthesized PROTAC, incorporating the **HO-Peg24-CH2cooh** linker, functions by hijacking the ubiquitin-proteasome pathway. The following diagram illustrates this mechanism of action.



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Caption: Mechanism of action of a PROTAC, hijacking the ubiquitin-proteasome system.

Conclusion

HO-Peg24-CH2cooh and its variants are valuable tools in the development of novel therapeutics, particularly PROTACs. The information provided in this guide serves as a starting point for researchers and drug development professionals to source and utilize these linkers



effectively. Careful consideration of the technical specifications from various suppliers and adherence to a robust experimental workflow are essential for the successful synthesis and application of these important molecules.

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